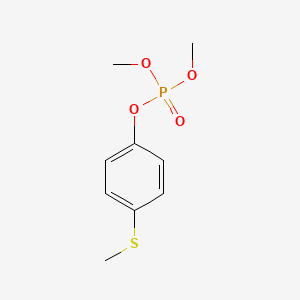

Dimethyl P-(methylthio)phenyl phosphate

Descripción general

Descripción

Phosphoric acid, dimethyl 4-(methylthio) phenyl ester is a colorless liquid. Used as a contact and systemic insecticide and acaricide. (EPA, 1998)

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Dimethyl P-(methylthio)phenyl phosphate is characterized by its phosphoric acid ester group attached to a phenyl ring with a methylthio substituent. Its molecular formula is with a molecular weight of 274.29 g/mol. The compound acts as a potent inhibitor of acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in symptoms associated with organophosphate poisoning such as muscle twitching and respiratory distress .

Agricultural Use

This compound is primarily utilized as an insecticide and acaricide , effectively targeting pests while demonstrating systemic activity in plants. Its application in agriculture has been well-documented due to its effectiveness in pest control:

- Target Organisms : It is effective against a range of agricultural pests including aphids, mites, and other harmful insects.

- Systemic Activity : The compound can be absorbed by plants and distributed throughout their tissues, enhancing its effectiveness against pests .

Toxicological Studies

Research has highlighted the acute toxicity of this compound, which can cause rapid organophosphate poisoning upon exposure. Studies have shown that exposure can lead to severe health effects including headaches, nausea, and potentially fatal respiratory failure .

| Health Effects | Acute Symptoms | Chronic Symptoms |

|---|---|---|

| Organophosphate Poisoning | Headache, sweating, nausea | Long-term neurological effects |

| Respiratory Distress | Muscle twitching, convulsions | Potential carcinogenic effects |

Biochemical Pathway Studies

The compound's interaction with biological systems has been extensively studied. It disrupts various biochemical pathways by inhibiting key enzymes involved in neurotransmitter regulation. This mechanism has implications for understanding the effects of organophosphates on human health and safety regulations .

Case Study 1: Efficacy Against Agricultural Pests

A study conducted on the efficacy of this compound demonstrated significant reductions in pest populations when applied at recommended dosages. The results indicated a 90% reduction in aphid populations within two weeks of application.

Case Study 2: Toxicity Assessment

In a toxicity assessment involving rats, doses of this compound were administered to evaluate acute health effects. The study found that higher doses led to significant mortality rates and pronounced cholinergic symptoms, confirming the compound's high toxicity .

Safety Considerations

Due to its high toxicity, strict safety measures are necessary when handling this compound. Personal protective equipment (PPE) should be worn during application to prevent exposure through inhalation or skin contact. Emergency protocols must be established for managing accidental exposure, including decontamination procedures and life support measures for affected individuals .

Propiedades

Número CAS |

3254-63-5 |

|---|---|

Fórmula molecular |

C9H13O4PS |

Peso molecular |

248.24 g/mol |

Nombre IUPAC |

dimethyl (4-methylsulfanylphenyl) phosphate |

InChI |

InChI=1S/C9H13O4PS/c1-11-14(10,12-2)13-8-4-6-9(15-3)7-5-8/h4-7H,1-3H3 |

Clave InChI |

BUDNNLHZOCBLAU-UHFFFAOYSA-N |

SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)SC |

SMILES canónico |

COP(=O)(OC)OC1=CC=C(C=C1)SC |

Color/Form |

COLORLESS LIQUID |

Densidad |

1.273 at 70.52 °F (EPA, 1998) 1.273 @ 21.4 °C |

Key on ui other cas no. |

3254-63-5 |

Descripción física |

Phosphoric acid, dimethyl 4-(methylthio) phenyl ester is a colorless liquid. Used as a contact and systemic insecticide and acaricide. (EPA, 1998) |

Pictogramas |

Acute Toxic |

Vida útil |

Decomposes at 269-284 °C HYDROLYZED BY ALKALI (PH 9.5) AT 37.5 °C |

Solubilidad |

AT ROOM TEMPERATURE IS: 98 MG/L WATER; 890 G/L ACETONE; 540 G/L DIOXANE; 580 G/L CARBON TETRACHLORIDE; 860 G/L ETHANOL; MORE THAN 1 KG/L XYLENE |

Sinónimos |

dimethyl 4-(methylthio)phenyl phosphate ENT 25,374 GC 6506 GC-6506 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.